molecular formula C20H15N5 B10757746 N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10757746
M. Wt: 325.4 g/mol
InChI Key: OXYDLVAOXASTMW-UHFFFAOYSA-N
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Description

N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of organic compounds known as anthracenes. These compounds contain a system of three linearly fused benzene rings. The compound also features a triazolopyrimidine moiety, which is a fused heterocyclic system containing both triazole and pyrimidine rings. This unique structure imparts the compound with interesting chemical and biological properties .

Preparation Methods

Chemical Reactions Analysis

N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. One known target is dihydroorotate dehydrogenase (quinone), an enzyme involved in the mitochondrial electron transport chain and the de novo synthesis of pyrimidines . By inhibiting this enzyme, the compound can disrupt the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one and 5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine . These compounds share the triazolopyrimidine moiety but differ in their substituents and overall structure. The unique anthracene moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15N5

Molecular Weight

325.4 g/mol

IUPAC Name

N-anthracen-2-yl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H15N5/c1-13-8-19(25-20(23-13)21-12-22-25)24-18-7-6-16-9-14-4-2-3-5-15(14)10-17(16)11-18/h2-12,24H,1H3

InChI Key

OXYDLVAOXASTMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC4=CC5=CC=CC=C5C=C4C=C3

Origin of Product

United States

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